

An In-depth Technical Guide to the Physicochemical Properties of Ioversol

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Compound of Interest

Compound Name: Ioversol

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Introduction

Ioversol is a nonionic, low-osmolality iodinated contrast agent widely utilized in diagnostic imaging procedures to enhance the visualization of internal structures.^{[1][2]} Its chemical and physical properties, particularly its molecular weight and osmolality, are critical determinants of its safety and efficacy profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Ioversol**, detailed experimental protocols for their determination, and a visualization of its clinical application workflow.

Core Physicochemical Properties of Ioversol

Ioversol is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide.^[3] Its structure incorporates a tri-iodinated benzene ring, which is responsible for its radiopaque properties.^[4] The presence of multiple hydrophilic groups contributes to its water solubility and nonionic nature in solution.^[4]

Quantitative Data Summary

The key quantitative properties of **Ioversol** and its common formulations are summarized in the tables below.

Property	Value
Chemical Formula	C ₁₈ H ₂₄ I ₃ N ₃ O ₉
Molecular Weight	807.11 g/mol
Organically Bound Iodine	47.2%

Table 1: Core Molecular Properties of **loversol**.

The osmolality of **loversol** solutions is a critical factor influencing patient tolerance and the risk of adverse effects. As a low-osmolality contrast medium, **loversol** formulations have an osmolality significantly lower than high-osmolality contrast agents, though still hypertonic relative to plasma (approximately 290 mOsm/kg water).

Formulation (Brand Name: Optiray®)	loversol Concentration (mg/mL)	Iodine Concentration (mg/mL)	Osmolality (mOsm/kg water)
Optiray 240	509	240	530
Optiray 300	636	300	695
Optiray 320	678	320	702
Optiray 350	741	350	792

Table 2: Osmolality of Common **loversol** Formulations.

Experimental Protocols

Accurate determination of the molecular weight and osmolality of **loversol** is essential for quality control and formulation development. The following sections detail the methodologies for these key experiments.

Determination of **loversol** Content and Purity by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of **loversol** in bulk drug substance and finished dosage forms.

Principle: High-performance liquid chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A Diode-Array Detector (DAD) allows for the simultaneous monitoring of absorbance over a range of wavelengths, providing both quantitative data and spectral information for peak identification and purity assessment.

Methodology:

- **Instrumentation:** An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
- **Column:** Zodiac phenyl C18 column (250 mm × 4.6 mm; 5 µm particle size).
- **Mobile Phase:** A mixture of water and methanol (90:10, v/v) is used in an isocratic elution mode.
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 35°C.
- **Detection Wavelength:** 254 nm.
- **Injection Volume:** 50 µL.
- **Run Time:** 10 minutes.

Procedure:

- **Standard Preparation:** Prepare a stock solution of **loversol** reference standard of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the sample.
- **Sample Preparation:** For an injection sample, dilute the formulation with the mobile phase to a concentration within the calibration range.

- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the **loversol** standard against its concentration. Determine the concentration of **loversol** in the sample by interpolating its peak area from the calibration curve.

Determination of Osmolality by Vapor Pressure Osmometry

Principle: Vapor pressure osmometry is a technique used to determine the osmolality of a solution by measuring the depression of the vapor pressure of the solvent by the solute. The magnitude of the vapor pressure depression is directly proportional to the molal concentration of all solute particles in the solution.

Methodology:

- Instrumentation: A vapor pressure osmometer.
- Calibration: Calibrate the instrument using standard solutions of known osmolality (e.g., sodium chloride solutions).
- Sample Preparation: **loversol** injection solutions can typically be analyzed directly. If the osmolality is expected to be very high, a precise dilution with deionized water may be necessary.

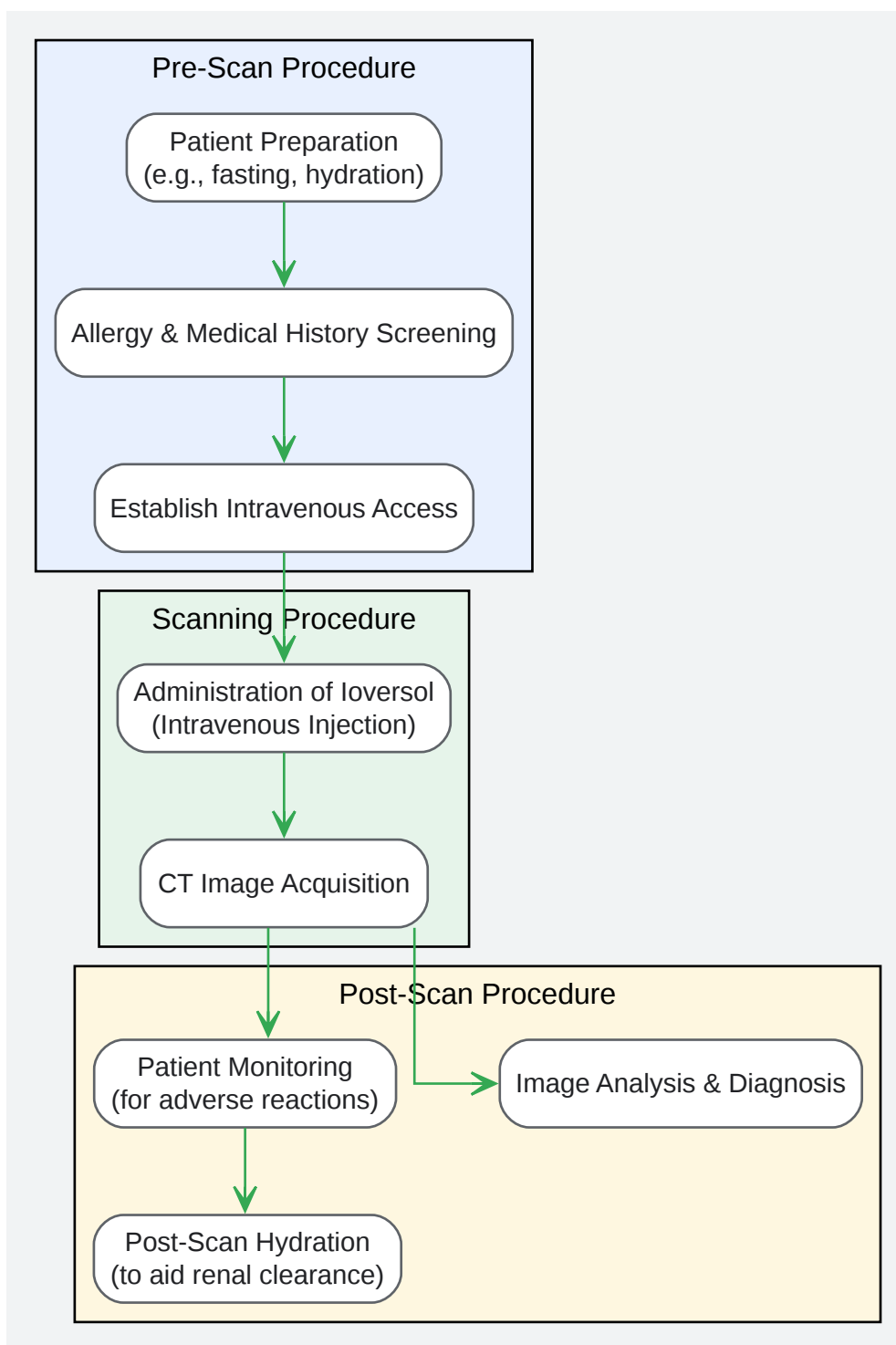
Procedure:

- Equilibrate the osmometer according to the manufacturer's instructions.
- Pipette a small, precise volume of the **loversol** sample onto a sample disc.
- Place the sample disc into the measurement chamber of the osmometer.
- The instrument will measure the dew point temperature depression, which is related to the vapor pressure of the sample.

- The osmolality of the sample is then calculated and displayed by the instrument based on the calibration.

Clinical Application Workflow

The primary application of **loversol** is as a contrast agent for X-ray-based imaging modalities, such as computed tomography (CT). The following diagram illustrates a typical workflow for a contrast-enhanced CT scan using **loversol**.



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Workflow for a contrast-enhanced CT scan using **Ioversol**.

Mechanism of Action:

Upon intravenous administration, **loversol** is distributed throughout the vascular system. The iodine atoms in the **loversol** molecule attenuate X-rays, increasing the contrast between blood vessels and surrounding tissues. This opacification of the vessels allows for clear radiographic visualization of anatomical structures and any potential abnormalities. **loversol** is primarily excreted unchanged by the kidneys.

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